![molecular formula C14H19NO2 B14315169 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 106220-79-5](/img/structure/B14315169.png)
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a cyclohexylamino group attached to a methoxy-substituted cyclohexa-2,4-dienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexylamine with a suitable aldehyde or ketone precursor. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to ensure high-quality product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexa-2,4-dienone derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- N-cyclohexylsalicylideneamine
- Phenol, 2-[(cyclohexylimino)methyl]-
Comparison: 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to similar compounds
Eigenschaften
CAS-Nummer |
106220-79-5 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-(cyclohexyliminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
BXYDSRFFEYJXOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


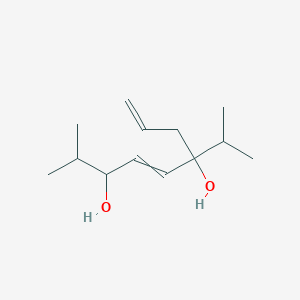
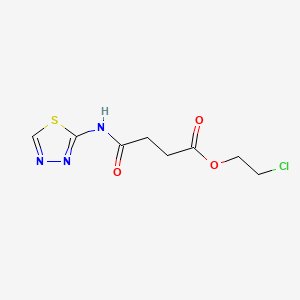
phosphoryl}propanoic acid](/img/structure/B14315106.png)
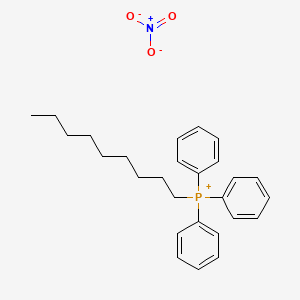
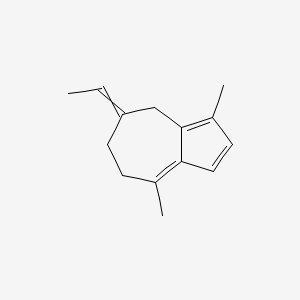
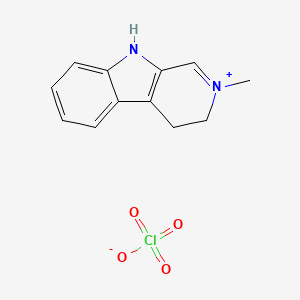
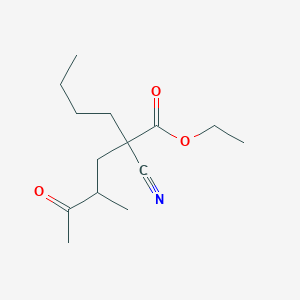
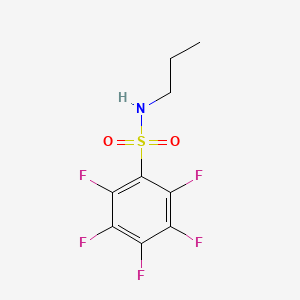
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
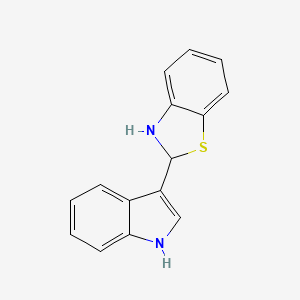
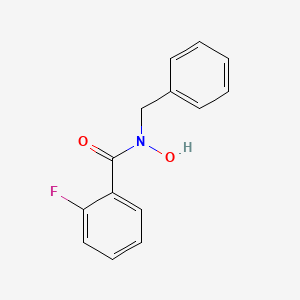
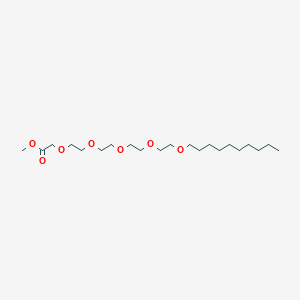
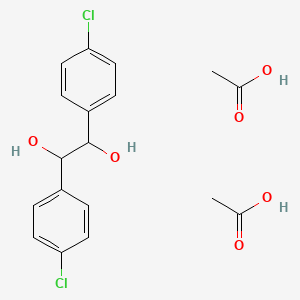
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
